5-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocycles, such as oxadiazole and oxazole, contributes to its diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and imidazoles, have been found to interact with multiple receptors . These interactions contribute to a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that the ligand acts as a bidentate ligand coordinating through the nitrogen atom . This suggests that the compound may interact with its targets through the nitrogen atoms present in its structure.
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Pharmacokinetics
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially impact their bioavailability.
Result of Action
Compounds with similar structures have demonstrated a broad spectrum of biological activities . For instance, thiazoles have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Synthesis of the oxazole ring: This step involves the cyclization of an α-haloketone with an amide or nitrile.
Coupling of the heterocycles: The oxadiazole and oxazole rings are then coupled through a suitable linker, such as a methylene bridge, using a base-catalyzed reaction.
Introduction of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thianyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole or oxazole rings, potentially opening these rings to form simpler structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and the heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ring-opened products, simpler amides or alcohols.
Substitution: Halogenated derivatives, alkylated or arylated products.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may exhibit biological activity against various targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Materials Science: The compound’s unique electronic properties could be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,2,4-oxadiazole-3-carboxamide: Lacks the oxazole ring and thianyl group, potentially resulting in different biological activity.
5-phenyl-1,2-oxazole-3-carboxamide: Lacks the oxadiazole and thianyl group, which may affect its chemical reactivity and applications.
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide: Lacks the phenyl group, which could influence its overall stability and interaction with biological targets.
Uniqueness
The combination of the oxadiazole, oxazole, and thianyl groups in 5-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide makes it unique among similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-phenyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-18(14-10-15(24-21-14)12-4-2-1-3-5-12)19-11-16-20-17(22-25-16)13-6-8-26-9-7-13/h1-5,10,13H,6-9,11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXMBVRSUUSHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.